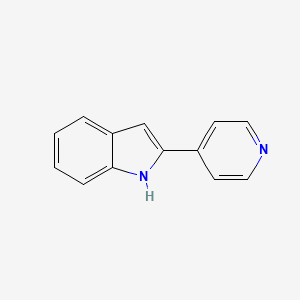

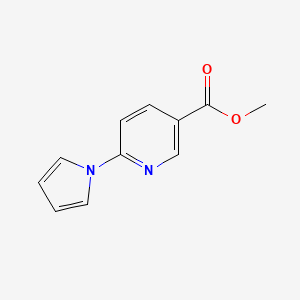

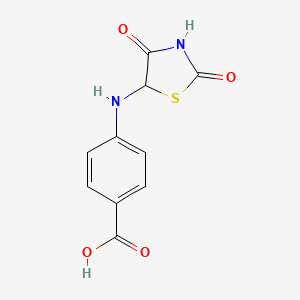

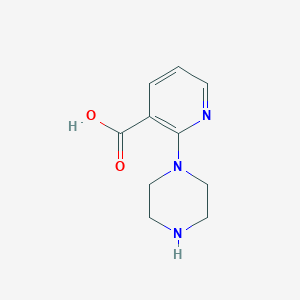

methyl 6-(1H-pyrrol-1-yl)nicotinate

Description

Methyl 6-(1H-pyrrol-1-yl)nicotinate is a compound that is structurally related to nicotinic acid derivatives, which are known for their biological significance and pharmaceutical applications. Although the specific compound is not directly synthesized or analyzed in the provided papers, related compounds and methodologies can offer insights into its potential synthesis, structure, and properties.

Synthesis Analysis

The synthesis of related compounds involves various strategies, such as palladium-catalyzed reactions, esterification, and cycloaddition reactions. For instance, the synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid involves a palladium-catalyzed cyanation/reduction sequence and a selective monodechlorination of dichloro-nicotinic acid . Similarly, the synthesis of methyl nicotinate, a related ester of nicotinic acid, is achieved through esterification of nicotinic acid with methanol in the presence of concentrated sulfuric acid . These methods could potentially be adapted for the synthesis of methyl 6-(1H-pyrrol-1-yl)nicotinate by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds is often determined using techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (GC-MS). For example, the structure of ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate was elucidated using XRD and NMR . These techniques could be employed to determine the molecular structure of methyl 6-(1H-pyrrol-1-yl)nicotinate, providing insights into its stereochemistry and conformation.

Chemical Reactions Analysis

The chemical reactivity of nicotinic acid derivatives is influenced by their functional groups and molecular framework. The synthesis of 1-methyl-1,2,3,3a,4,8b-hexahydropyrrolo[3,2-f]pyrindine, a nicotine analogue, involves an intramolecular azomethine ylide-alkene [3+2] cycloaddition . This suggests that the pyrrol-1-yl group in methyl 6-(1H-pyrrol-1-yl)nicotinate could participate in similar cycloaddition reactions, potentially leading to the formation of complex heterocyclic structures.

Physical and Chemical Properties Analysis

The physical properties of methyl nicotinate, such as its melting point and yield, have been characterized, and its antinociceptive activity has been evaluated . Theoretical studies, including Hartree-Fock and density functional theory methods, have been used to investigate the molecular geometry, vibrational frequencies, and other properties of nicotinic acid derivatives . These approaches could be applied to predict and analyze the physical and chemical properties of methyl 6-(1H-pyrrol-1-yl)nicotinate, including its potential biological activity.

Scientific Research Applications

-

Chemical Synthesis

-

Medicinal Chemistry

- Pyrrole, a component of “methyl 6-(1H-pyrrol-1-yl)nicotinate”, is a biologically active scaffold which possesses a diverse nature of activities .

- Pyrrole containing analogs are considered as a potential source of biologically active compounds .

- The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .

-

Cancer Research

-

Proteomics Research

- “methyl 6-(1H-pyrrol-1-yl)nicotinate” is used as a biochemical for proteomics research .

- Proteomics is the large-scale study of proteins, particularly their structures and functions .

- The specific methods of application or experimental procedures, and the results or outcomes obtained were not detailed in the search results .

-

Fungicides, Antibiotics, and Anti-inflammatory Drugs

- Pyrrole subunit, a component of “methyl 6-(1H-pyrrol-1-yl)nicotinate”, has diverse applications in therapeutically active compounds including fungicides, antibiotics, and anti-inflammatory drugs .

- They are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .

- The specific methods of application or experimental procedures, and the results or outcomes obtained were not detailed in the search results .

- Antitumor Effects

- A structural analog of nocodazole, a (1 H -pyrrol-1-yl)methyl-1 H -benzoimidazole carbamate ester derivative, named RDS 60, has shown antineoplastic properties .

- It was evaluated on two human head and neck squamous cell carcinoma (HNSCC) cell lines and found to significantly inhibit replication of both HNSCC cell lines without inducing any important cytotoxic effect on human dermal fibroblasts and human keratinocytes .

- The treatment with 1 μM RDS 60 for 24 h stopped development of normal bipolar mitotic spindles and, at the same time, blocked the cell cycle in G2/M phase together with cytoplasmic accumulation of cyclin B1 .

- Consequently, treatment with 2 μM RDS 60 for 24 h induced the activation of apoptosis in both HNSCC cell lines .

- Additionally, RDS 60 was able to reverse the epithelial-mesenchymal transition and to inhibit cell migration and extracellular matrix infiltration of both HNSCC cell lines .

properties

IUPAC Name |

methyl 6-pyrrol-1-ylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-11(14)9-4-5-10(12-8-9)13-6-2-3-7-13/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWPDUWLRKKEHKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1)N2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801241037 | |

| Record name | Methyl 6-(1H-pyrrol-1-yl)-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801241037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 6-(1H-pyrrol-1-yl)nicotinate | |

CAS RN |

852180-80-4 | |

| Record name | Methyl 6-(1H-pyrrol-1-yl)-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=852180-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-(1H-pyrrol-1-yl)-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801241037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,7,7-Trimethyl-2,3-dioxo-bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1303587.png)

![1-(4-Methoxy-phenyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazine](/img/structure/B1303591.png)

![1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303595.png)

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B1303611.png)

![4-[(Trimethylsilyl)ethynyl]benzaldehyde](/img/structure/B1303621.png)